Product packaging for 2-Bromo-6-(difluoromethoxy)benzo[d]oxazole(Cat. No.:)

2-Bromo-6-(difluoromethoxy)benzo[d]oxazole

Cat. No.: B15054705
M. Wt: 264.02 g/mol
InChI Key: BYZJAOQJJLAMOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-6-(difluoromethoxy)benzo[d]oxazole is a specialized chemical building block designed for pharmaceutical and agrochemical research. This compound integrates two privileged structural motifs: the benzo[d]oxazole heterocycle and the difluoromethoxy group. The benzo[d]oxazole scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The bromine atom at the 2-position serves as a versatile handle for further structural elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the introduction of diverse aromatic, heteroaromatic, or alkylamine substituents. The incorporation of a difluoromethoxy (OCF2H) group at the 6-position is a strategic modification to fine-tune the molecule's physicochemical properties. The difluoromethoxy group can enhance metabolic stability and membrane permeability, and its unique ability to act as a hydrogen bond donor can influence target binding . This makes it a valuable isostere for phenols or other polar groups in drug discovery . Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules for screening against biological targets, particularly in the development of new kinase inhibitors, antimicrobial agents, or herbicides, where similar fluorinated heterocycles have shown significant promise . This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4BrF2NO2 B15054705 2-Bromo-6-(difluoromethoxy)benzo[d]oxazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4BrF2NO2

Molecular Weight

264.02 g/mol

IUPAC Name

2-bromo-6-(difluoromethoxy)-1,3-benzoxazole

InChI

InChI=1S/C8H4BrF2NO2/c9-7-12-5-2-1-4(13-8(10)11)3-6(5)14-7/h1-3,8H

InChI Key

BYZJAOQJJLAMOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OC(F)F)OC(=N2)Br

Origin of Product

United States

Retrosynthetic Analysis and Advanced Synthetic Methodologies for 2 Bromo 6 Difluoromethoxy Benzo D Oxazole

Strategic Approaches to Benzo[d]oxazole Ring Construction

The construction of the benzoxazole (B165842) ring is a cornerstone of synthesizing a vast array of biologically active molecules and functional materials. researchgate.netglobethesis.com Various synthetic strategies have been developed, ranging from classical condensation reactions to modern metal-catalyzed and green methodologies.

Classical Cyclization Protocols Involving 2-Aminophenols and Carboxylic Acid Derivatives

The most traditional and widely employed method for synthesizing 2-substituted benzoxazoles involves the condensation of 2-aminophenols with carboxylic acids or their derivatives, such as acyl chlorides, esters, or amides. mdpi.comnih.gov This reaction typically requires harsh conditions, including strong acids (like polyphosphoric acid) and high temperatures, to facilitate the dehydration and cyclization process. ijpbs.comnih.gov The reaction of a 2-aminophenol (B121084) with a carboxylic acid derivative proceeds via an initial acylation of the amino group to form an o-hydroxyanilide intermediate, which then undergoes intramolecular cyclization to furnish the benzoxazole ring. nih.govmdpi.com

Recent advancements have focused on milder conditions. For instance, microwave-assisted synthesis from carboxylic acids can be performed under catalyst- and solvent-free conditions. mdpi.com Another approach involves the use of triflic anhydride (B1165640) (Tf2O) and 2-fluoropyridine (B1216828) to activate tertiary amides, allowing for their reaction with 2-aminophenols to form 2-substituted benzoxazoles through a cascade of activation, nucleophilic addition, and cyclization. nih.govmdpi.com

Precursor 1Precursor 2Catalyst/ReagentConditionsProductYield (%)
2-AminophenolBenzoic AcidPolyphosphoric Acid (PPA)High Temperature2-PhenylbenzoxazoleVariable
2-AminophenolN,N-dimethylbenzamideImidazolium (B1220033) chloride140 °C, 10 h2-Phenylbenzoxazole86% researchgate.net
2-AminophenolTertiary AmidesTf2O, 2-FluoropyridineMild2-Substituted BenzoxazolesHigh nih.gov
2-Aminophenolp-Chlorobenzoic acidNH4Cl, Ethanol (B145695)80 °C, 6-8 h2-(4-chlorophenyl)benzooxazoleGood jetir.org

Oxidative Cyclization Methods from Aldehyde Precursors

An alternative and highly efficient route to 2-substituted benzoxazoles is the oxidative cyclization of 2-aminophenols with aldehydes. rsc.org This method involves the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the aromatic benzoxazole ring. A variety of oxidants and catalytic systems have been developed to promote this transformation.

Elemental sulfur has been employed as an effective oxidant for this purpose. organic-chemistry.org For example, the reaction between o-aminophenols and ketones in the presence of N-methylpiperidine and elemental sulfur provides 2-alkylbenzoxazoles under mild conditions. ijpbs.com Other systems utilize catalysts like Cu2O or TiO2–ZrO2 in the presence of an oxidant, often air or molecular oxygen, allowing the reaction to proceed under greener and more ambient conditions. ijpbs.comrsc.org Metal-free oxidative cyclization can also be achieved using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or simply molecular oxygen in water. researchgate.netglobethesis.com

2-Aminophenol DerivativeAldehyde/KetoneCatalyst/OxidantConditionsYield (%)Reference
2-AminophenolAromatic AldehydesCu2ODMSO, RT, 2-5 h70-95% rsc.org
2-AminophenolAromatic AldehydesTiO2–ZrO2Acetonitrile (B52724), 60 °C, 15-25 min83-93% rsc.org
2-AminophenolKetonesElemental Sulfur / N-methylpiperidineMildGood ijpbs.com
CatecholsPrimary AminesDDQMetal-freeExcellent researchgate.netglobethesis.com

Intramolecular O-Arylation for Benzo[d]oxazole Formation

Transition-metal-catalyzed reactions have provided milder alternatives to classical condensation methods. Among these, the intramolecular O-arylation of o-halobenzanilides is a powerful strategy for constructing the benzoxazole ring. rsc.org This approach typically utilizes copper catalysts to facilitate the crucial C-O bond formation.

The process starts with an N-acylated o-haloaniline (an o-halobenzanilide), which undergoes intramolecular cyclization catalyzed by a copper(I) or copper(II) species in the presence of a base. rsc.orgresearchgate.net Various copper sources, such as CuI, Cu(OTf)2, and Cu(OAc)2, have been proven effective, often in combination with ligands like 1,10-phenanthroline (B135089) or custom NNP-type pincer ligands. rsc.orgresearchgate.net These reactions often exhibit high functional group tolerance and can be performed in greener solvents like water, making them attractive for industrial applications. rsc.orglookchem.com The reactivity of the halide in the precursor generally follows the order I > Br > Cl. organic-chemistry.org

SubstrateCatalyst SystemBaseSolventConditionsYield
N-(2-iodophenyl)benzamidesCuI / ligandK2CO3Toluene110 °CHigh organic-chemistry.org
o-halobenzanilidesCuI / 1,10-phenanthrolineCs2CO3DMFMildGood rsc.org
o-halobenzanilidesCu(OAc)2 / DPPAP ligandEt3NWaterMildHigh rsc.orgresearchgate.net
N-(2-chlorophenyl)benzamidesCu catalyst / methyl 2-methoxybenzoateK3PO4DioxaneMildGood rsc.org

Metal-Free and Green Synthetic Routes to 2-Substituted Benzoxazoles

In line with the principles of green chemistry, significant efforts have been directed towards developing metal-free and environmentally benign syntheses of benzoxazoles. These methods aim to reduce reliance on toxic reagents, harsh conditions, and heavy metal catalysts.

One notable approach involves the direct oxidative cyclization of readily available catechols and primary amines, using either DDQ as an oxidant or molecular oxygen in water, completely avoiding metal catalysts. researchgate.netglobethesis.com Another green strategy employs imidazolium chlorozincate (II) ionic liquid supported on magnetic nanoparticles as a recyclable catalyst for the condensation of 2-aminophenols and aldehydes under solvent-free sonication, with water as the only byproduct. bohrium.com Brønsted acidic ionic liquids have also been used as efficient and reusable catalysts for the solvent-free condensation of 2-aminophenols and aldehydes at elevated temperatures. acs.org These methods are characterized by operational simplicity, wide substrate scope, and adherence to green chemistry principles. mdpi.comjetir.org

Reactant 1Reactant 2Catalyst/SystemConditionsKey Advantage
CatecholsPrimary AminesDDQ or O2/WaterMetal-free, mildAvoids prefunctionalized o-aminophenols researchgate.netglobethesis.com
2-AminophenolAldehydesImidazolium chlorozincate (II) ionic liquid on Fe3O4Solvent-free sonicationRecyclable catalyst, water as byproduct bohrium.com
2-AminophenolAldehydesBrønsted acidic ionic liquid gelSolvent-free, 130 °CReusable catalyst, high yields acs.org
2-AminophenolAromatic AcidsNH4ClEthanol, 80-90 °CEconomically viable, green solvent jetir.org

Methodologies for Regioselective Introduction of the Difluoromethoxy Group

The difluoromethoxy (OCF2H) group is a valuable substituent in medicinal chemistry, acting as a lipophilic hydrogen bond donor and a bioisostere for other functional groups. nih.govnih.gov Its introduction onto an aromatic ring, such as the precursor to 2-Bromo-6-(difluoromethoxy)benzo[d]oxazole, requires specific and regioselective methodologies.

Direct Difluoromethylation Techniques Utilizing Difluorocarbene Reagents

The most common strategy for creating an OCF2H group on a phenol (B47542) is through O-difluoromethylation using a difluorocarbene (:CF2) source. Difluorocarbene, a highly reactive intermediate, can be generated from various precursors and will readily insert into the O-H bond of a phenol.

A widely used and inexpensive difluorocarbene precursor is sodium chlorodifluoroacetate (ClCF2CO2Na). rsc.org Upon heating, it decarboxylates to generate :CF2 in situ. This method has been successfully applied to the O-difluoromethylation of β-ketosulfones, demonstrating its utility for oxygen nucleophiles. rsc.org Another effective reagent is difluoromethylene phosphobetaine (Ph3P+CF2CO2−, PDFA), which generates difluorocarbene via decarboxylation under neutral conditions, avoiding the need for any base or other additives. rsc.orgrsc.org These techniques provide a direct and efficient pathway to install the difluoromethoxy group onto a phenolic precursor, such as 4-bromo-2-nitrophenol, which can then be reduced and cyclized to form the final benzoxazole target.

Reagent:CF2 Generation MethodConditionsKey Features
Sodium Chlorodifluoroacetate (ClCF2CO2Na)Thermal DecarboxylationHeating in a solvent like DMFInexpensive, readily available rsc.org
Difluoromethylene Phosphobetaine (PDFA)DecarboxylationNeutral, heatingMild, no additives required rsc.orgrsc.org
TMSCF2BrBase-mediatedStrong base requiredHalide-induced generation
FSO2CF2CO2TMSFluoride-inducedCsF or other fluoride (B91410) sourceMild conditions

Indirect Difluoromethylation Pathways Involving Fluorinated Intermediates

Indirect methods for introducing a difluoromethyl group often involve the transformation of other fluorine-containing functional groups. For instance, a trifluoromethyl group can be converted to a difluoromethyl group through a defluorination process. ccspublishing.org.cn These reactions can proceed through radical intermediates generated via single-electron reduction of trifluoromethylarenes. ccspublishing.org.cn Another approach involves the use of fluorinated building blocks that already contain the difluoromethyl moiety, which are then incorporated into the target molecule through standard synthetic transformations.

Synthetic Strategies for Bromine Atom Incorporation

The introduction of a bromine atom onto the benzo[d]oxazole core is the final key transformation to arrive at this compound.

Direct Bromination of the Benzo[d]oxazole Core

Direct bromination of the benzo[d]oxazole ring system is a common method for introducing a bromine atom. The regioselectivity of the bromination is influenced by the electronic properties of the substituents already present on the benzene (B151609) ring. In the case of a 6-(difluoromethoxy)benzo[d]oxazole precursor, the difluoromethoxy group is an ortho-, para-directing group. However, the position of bromination will also be influenced by the oxazole (B20620) ring. Electrophilic aromatic substitution, such as bromination, on the benzo[d]oxazole core typically occurs on the benzene ring. The specific position of bromination can be controlled by the choice of brominating agent and reaction conditions. Common brominating agents include N-bromosuccinimide (NBS) and bromine. The reaction is often carried out in a suitable solvent, such as acetic acid or a chlorinated solvent.

Brominating AgentSolventTypical ConditionsReference
N-Bromosuccinimide (NBS)Acetic AcidRoom temperature or gentle heating researchgate.net
Bromine (Br2)Acetic AcidRoom temperature researchgate.net

Utilization of Pre-functionalized Bromo-Substituted Aromatic Precursors

A highly effective strategy for constructing halogenated heterocycles involves starting with aromatic precursors that already contain the required halogen atom. This approach avoids potentially harsh, late-stage halogenation steps that might not be compatible with other functional groups on the molecule. In the synthesis of bromo-substituted aryloxazoles, this method ensures precise placement of the bromine atom. mdpi.com

For the target molecule, a key precursor would be a 2-aminophenol derivative bearing both the bromo and difluoromethoxy groups in the correct positions. The synthesis would typically proceed via the condensation and subsequent cyclization of a pre-functionalized 2-aminophenol with a reagent that provides the C2 carbon of the oxazole ring. For instance, 2-amino-4-bromo-5-(difluoromethoxy)phenol could be reacted with a cyanating agent or a similar C1 source to construct the benzoxazole core. The use of such specialized precursors simplifies the synthetic route and enhances control over the final product's structure. Research into the synthesis of related bromo-oxazole scaffolds demonstrates that brominated starting materials can be effectively transformed into more complex heterocyclic systems. mdpi.com

Cross-Coupling Reactions as a Means to Introduce Bromine or Further Functionalize Bromo-Benzo[d]oxazoles

Cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. In the context of this compound, these reactions serve a dual purpose: they can be used to introduce the bromine atom or to leverage the 2-bromo substituent as a synthetic handle for further molecular diversification. nih.govrsc.org

The Suzuki-Miyaura cross-coupling reaction, for example, is widely employed to functionalize bromo-substituted aromatic and heteroaromatic compounds. rsc.org The 2-bromo position of the benzoxazole ring is activated for such palladium-catalyzed reactions, allowing for the introduction of a wide array of aryl, heteroaryl, alkyl, and alkenyl groups. rsc.orgrsc.org This versatility is crucial for creating libraries of analogues for structure-activity relationship (SAR) studies. The reaction is tolerant of various functional motifs, including esters, nitriles, and other heterocyclic rings. rsc.orgrsc.org

Below is a representative table illustrating the potential of Suzuki-Miyaura coupling for functionalizing a 2-bromo-benzoxazole core, based on established methodologies. rsc.orgrsc.org

EntryBoronic Ester/AcidCatalyst/LigandBaseSolventProduct
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O2-Phenyl-6-(difluoromethoxy)benzo[d]oxazole
23-Thienylboronic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane2-(Thiophen-3-yl)-6-(difluoromethoxy)benzo[d]oxazole
3Methylboronic acidCataCXium A PalladacycleK₃PO₄2-MeTHF2-Methyl-6-(difluoromethoxy)benzo[d]oxazole
4Vinylboronic acid pinacol (B44631) esterPd₂(dba)₃ / SPhosK₃PO₄Toluene2-Vinyl-6-(difluoromethoxy)benzo[d]oxazole

This table is illustrative and based on analogous coupling reactions.

Development of Convergent and Divergent Synthetic Routes

The strategic design of a synthesis can follow either a convergent or a divergent path. A convergent synthesis involves preparing key fragments of the target molecule separately and then combining them in the later stages. For this compound, a convergent approach might involve the synthesis of a 4-substituted-2-aminophenol containing the difluoromethoxy group and a separate C2 fragment bearing the bromine, which are then coupled to form the final product.

Conversely, a divergent synthesis allows for the creation of multiple, structurally distinct compounds from a single, common intermediate by varying the reaction conditions. nih.govclockss.org This approach is highly efficient for generating chemical diversity. For instance, an o-hydroxyaryl ketoxime intermediate could be selectively cyclized to form either a 2-substituted benzoxazole or its 3-substituted benzisoxazole isomer. nih.govresearchgate.net The reaction pathway can be directed by the choice of catalyst, base, or solvent system. clockss.org This strategy allows chemists to access different heterocyclic scaffolds from the same starting material, which is a powerful tool in medicinal chemistry and materials science. clockss.orgorganic-chemistry.org

A proposed divergent route from a common precursor is outlined below:

This diagram illustrates a divergent synthesis concept for isomeric benzoxazoles. nih.gov

Optimization of Reaction Conditions and Yields

Achieving high yields and purity in the synthesis of complex molecules like this compound is critically dependent on the optimization of reaction conditions. mdpi.com Key parameters that are typically fine-tuned include the choice of catalyst, solvent, base, reaction temperature, and time. nih.gov Systematic screening of these variables is essential to identify the optimal protocol that maximizes product formation while minimizing side reactions. scielo.br

For a key step such as the cyclization of a 2-aminophenol derivative, various conditions can be tested. A Brønsted acid or a copper-based catalyst might be employed to facilitate the reaction. acs.orgacs.org The solvent can significantly influence reaction rates and selectivity, with options ranging from polar aprotic solvents like DCM to non-polar solvents like toluene. nih.gov

The following table presents a hypothetical optimization study for a crucial cyclization step, based on general principles observed in benzoxazole synthesis. nih.gov

EntryCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1NoneEt₃NDCE805<10
2Tf₂O (1.2 eq)NoneDCE80545
3Tf₂O (1.2 eq)PyridineDCE80565
4Tf₂O (1.2 eq)2-FluoropyridineDCE80578
5Tf₂O (1.2 eq)2-FluoropyridineDCM80585
6Tf₂O (1.2 eq)2-FluoropyridineDCMRoom Temp192
7Tf₂O (1.2 eq)2-FluoropyridineDCM0190
8Tf₂O (1.0 eq)2-FluoropyridineDCMRoom Temp181

This table is a representative example of a reaction optimization process. nih.gov

Through such meticulous optimization, synthetic routes can be made more efficient, scalable, and cost-effective, which is crucial for the practical application of the target compound in research and development.

Elucidation of Reaction Mechanisms and Reactivity Profiles

Mechanistic Pathways of Nucleophilic Substitution at the Bromine Center

The bromine atom at the C-2 position of the benzoxazole (B165842) ring is the most active site for nucleophilic substitution. semanticscholar.org This enhanced reactivity is due to the electron-deficient nature of the C-2 carbon, which is bonded to both an electronegative nitrogen and oxygen atom within the heterocyclic ring. The substitution of halogens on the oxazole (B20620) ring generally follows the reactivity order of C-2 >> C-4 > C-5. tandfonline.com

The primary mechanism for this transformation is Nucleophilic Aromatic Substitution (SNAr). While traditionally presumed to be a two-step process involving the formation of a stable anionic intermediate (a Meisenheimer complex), recent studies suggest that many SNAr reactions may proceed through a concerted mechanism, where bond-forming and bond-breaking occur in a single step. rsc.orgnih.gov The specific pathway, whether stepwise or concerted, can be influenced by the nature of the nucleophile, the solvent, and the electronic properties of the aromatic system. nih.gov For 2-Bromo-6-(difluoromethoxy)benzo[d]oxazole, the presence of the electron-withdrawing difluoromethoxy group further activates the ring system towards nucleophilic attack, stabilizing the negative charge that develops in either the transition state or the Meisenheimer intermediate.

The general pathway can be depicted as follows:

Nucleophilic Attack: A nucleophile attacks the electron-deficient C-2 carbon, leading to the formation of a transition state or a discrete Meisenheimer intermediate where the aromaticity of the benzoxazole system is temporarily disrupted.

Leaving Group Departure: The bromide ion is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

Detailed Understanding of Cross-Coupling Reactions Involving the Bromo-Benzo[d]oxazole Moiety

The carbon-bromine bond in this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions are fundamental in medicinal chemistry for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron reagent, typically a boronic acid, in the presence of a palladium catalyst and a base. nih.govmanchester.ac.uk The reaction has been successfully applied to functionalize oxazole rings. ijpsonline.com For the target molecule, this would involve reacting it with various aryl or heteroaryl boronic acids to synthesize 2-aryl-6-(difluoromethoxy)benzo[d]oxazoles. The catalytic cycle generally involves oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst. nih.gov

Buchwald-Hartwig Amination: This reaction is a premier method for constructing C-N bonds, coupling the aryl bromide with a primary or secondary amine. wikipedia.org The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines and aryl halides under relatively mild conditions. libretexts.org This transformation is particularly useful for synthesizing libraries of amine-substituted benzoxazoles. researchgate.netnih.gov The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination. libretexts.org

Table 1: Typical Conditions for Cross-Coupling Reactions on Bromo-Heterocycles
Reaction TypeCatalyst/PrecatalystLigandBaseSolventTypical Temperature
Suzuki-Miyaura CouplingPd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂PPh₃, XantPhosNa₂CO₃, K₂CO₃, K₃PO₄Dioxane/Water, Toluene, DMF80-110 °C
Buchwald-Hartwig AminationPd₂(dba)₃, Pd(OAc)₂BINAP, XPhos, tBuBrettPhosNaOtBu, K₂CO₃, Cs₂CO₃Toluene, Dioxane, THFRoom Temp - 110 °C

Reactivity of the Difluoromethoxy Group in Various Chemical Transformations

The difluoromethoxy (OCF₂H) group significantly influences the electronic properties of the molecule and possesses its own distinct reactivity profile.

Electronic Effects: As a strongly electron-withdrawing group, it deactivates the benzene (B151609) ring towards electrophilic substitution. This property also enhances the electrophilicity of the benzoxazole C-2 position, facilitating nucleophilic attack.

Physicochemical Properties: The OCF₂H group is known to act as a lipophilic hydrogen bond donor due to the polarized C-H bond, a property that can be crucial for molecular recognition in biological systems. researchgate.net

Chemical Stability: The difluoromethoxy group is generally stable under many reaction conditions, including those used for cross-coupling. However, its C-H bond can be a site of reactivity. Photocatalytic methods have been developed that can generate an OCF₂ radical, which can then participate in various transformations, although this typically requires specific conditions not encountered in standard cross-coupling reactions. nih.gov The cleavage of the C-F bonds is extremely difficult due to their high bond dissociation energy, making defluorination reactions rare. ccspublishing.org.cn

Electrophilic and Nucleophilic Reactivity of the Benzo[d]oxazole Heterocycle

The benzoxazole ring system has a defined pattern of reactivity towards both electrophiles and nucleophiles. tandfonline.com

Nucleophilic Reactivity: As discussed, the C-2 position is the most susceptible to nucleophilic attack, especially when substituted with a good leaving group like bromine. semanticscholar.orgtandfonline.com The fused benzene ring is generally less reactive towards nucleophiles unless activated by other strong electron-withdrawing groups in addition to the difluoromethoxy moiety. nih.gov

Table 2: Reactivity Profile of the Benzo[d]oxazole Ring System
PositionReaction TypeRelative ReactivityNotes
C-2Nucleophilic SubstitutionHighActivated by adjacent heteroatoms and leaving group (e.g., Br). semanticscholar.org
C-4, C-5, C-7 (Benzene Ring)Electrophilic SubstitutionLowDeactivated by the electron-withdrawing difluoromethoxy group and the fused heterocycle.
N-3Alkylation/AcylationModerateThe nitrogen lone pair can act as a nucleophile. tandfonline.com

Stereochemical and Regiochemical Control in Synthesis

Control over the outcome of chemical reactions is paramount in synthesis. For this compound, this primarily concerns regiochemistry.

Regiochemical Control: The regiochemistry of subsequent functionalization is largely predetermined by the structure of the starting material. Cross-coupling reactions, for instance, will occur exclusively at the C-2 position due to the location of the bromine atom. In the synthesis of the initial benzoxazole scaffold, regiocontrol is critical. For example, direct lithiation of a substituted oxazole followed by quenching with an electrophilic bromine source can be a highly regioselective method to install a bromine atom at a specific position, such as C-2. researchgate.net

Stereochemical Control: The parent molecule, this compound, is achiral, so stereochemical considerations are not relevant to the molecule itself. However, if it were to react with a chiral reagent or be converted into a chiral product (e.g., through a reaction that introduces a stereocenter), stereochemical control would become important. For instance, in a palladium-catalyzed cross-coupling reaction with an optically active secondary alkylboron reagent, the reaction can proceed with a specific stereochemical outcome, such as inversion of configuration. nih.gov The choice of catalyst, ligands, and reaction conditions would be crucial for achieving high stereoselectivity in such cases.

Derivatization and Functionalization Studies of this compound

The chemical scaffold this compound serves as a versatile building block in synthetic organic chemistry, primarily due to the reactivity of the bromine atom at the 2-position. This allows for a wide range of derivatization and functionalization reactions, enabling the introduction of diverse substituents and the construction of more complex molecular architectures. Research in this area focuses on leveraging established cross-coupling methodologies and subsequent chemical transformations to generate novel compounds with potential applications in medicinal chemistry and materials science.

Derivatization and Functionalization Studies

The strategic position of the bromine atom on the electron-deficient oxazole (B20620) ring makes it an excellent handle for various transition-metal-catalyzed cross-coupling reactions. These transformations are central to modifying the core structure and introducing new functionalities.

The carbon-bromine bond at the C2-position of the benzoxazole (B165842) is the primary site for initial functionalization. Palladium-catalyzed cross-coupling reactions are the most prevalent methods for its transformation, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for creating C-C bonds by coupling the aryl bromide with various boronic acids or esters. While specific examples detailing the Suzuki coupling of 2-Bromo-6-(difluoromethoxy)benzo[d]oxazole are not extensively documented in publicly available literature, the methodology is broadly applicable to bromo-heterocycles. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) to yield 2-aryl- or 2-heteroaryl-6-(difluoromethoxy)benzo[d]oxazoles. The efficiency of these reactions on 2-amino-6-bromobenzothiazoles suggests similar reactivity for the benzoxazole analogue. nih.gov

Buchwald-Hartwig Amination: For the synthesis of nitrogen-containing derivatives, the Buchwald-Hartwig amination is a key strategy. researchgate.net This palladium-catalyzed reaction couples the aryl bromide with a wide range of primary and secondary amines, amides, or N-heterocycles. researchgate.net This method provides a direct route to 2-amino-substituted benzoxazole derivatives, which are important pharmacophores. The choice of palladium catalyst and ligand is crucial for achieving high yields and accommodating a broad substrate scope.

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. This reaction involves the coupling of the bromo-benzoxazole with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. This transformation leads to the formation of 2-alkynyl-6-(difluoromethoxy)benzo[d]oxazoles, which can serve as precursors for further synthetic manipulations.

Beyond the initial transformation of the bromine atom, arylation is the most significant modification for this scaffold, primarily achieved via Suzuki-Miyaura coupling as described above. This reaction allows for the introduction of a vast array of substituted and unsubstituted aryl and heteroaryl rings at the 2-position. The synthesis of various 2-aryl benzoxazoles is well-established, though often through condensation routes rather than by coupling with a 2-bromo precursor. mdpi.com

Alkylation at the 2-position via cross-coupling reactions is less common than arylation but can be achieved using specific organometallic reagents under palladium catalysis.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions for Aryl Bromide Functionalization

Reaction NameCoupling PartnerBond FormedTypical Catalyst/LigandProduct Class
Suzuki-MiyauraAryl/Heteroaryl Boronic AcidC-CPd(PPh₃)₄, PdCl₂(dppf)2-Aryl/Heteroaryl-benzoxazoles
Buchwald-HartwigAmine, Amide, N-HeterocycleC-NPd₂(dba)₃ / XPhos, RuPhos2-Amino/Amido-benzoxazoles
SonogashiraTerminal AlkyneC-C (sp)Pd(PPh₃)₄ / CuI2-Alkynyl-benzoxazoles
HeckAlkeneC-C (sp²)Pd(OAc)₂ / P(o-tol)₃2-Alkenyl-benzoxazoles
StilleOrganostannaneC-CPd(PPh₃)₄2-Aryl/Alkenyl-benzoxazoles

The synthesis of 6-(difluoromethoxy)benzo[d]oxazole-2-carboxylic acid and its corresponding esters can be approached through several synthetic routes. While direct carboxylation of the 2-bromo precursor via palladium-catalyzed carbonylation with carbon monoxide is a plausible method, alternative syntheses are more commonly reported for analogous structures. For instance, many patented processes for 2-aryl-benzoxazole-6-carboxylic acids, such as Tafamidis, start from 4-amino-3-hydroxybenzoic acid, where the carboxylic acid group is already in place on the benzene (B151609) ring before the formation of the oxazole ring. google.com

Should a synthesis proceed from this compound, a potential pathway involves:

Lithiation/Grignard Formation: Reaction with an organolithium reagent (e.g., n-BuLi) or magnesium metal to form a metallated intermediate.

Quenching with CO₂: The organometallic intermediate is then quenched with solid carbon dioxide (dry ice) to form the carboxylate salt, which upon acidic workup yields the carboxylic acid.

Esterification: The resulting carboxylic acid can be converted to its ester derivatives using standard methods, such as Fischer esterification with an alcohol under acidic catalysis.

The formation of amide and other nitrogen-containing derivatives typically follows the synthesis of the corresponding carboxylic acid or ester.

Amide Formation: 6-(Difluoromethoxy)benzo[d]oxazole-2-carboxylic acid can be activated and coupled with a wide variety of amines to form amides. Standard peptide coupling reagents such as HATU, HOBt, or EDC are commonly used to facilitate this transformation. Alternatively, the carboxylic acid can be converted to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine.

Hydrazide Formation: Hydrazides are synthesized by the reaction of a 6-(difluoromethoxy)benzo[d]oxazole-2-carboxylate ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), typically in an alcoholic solvent like ethanol (B145695) under reflux.

Direct Amination: As mentioned in section 4.1, direct C-N bond formation via Buchwald-Hartwig amination on the 2-bromo precursor provides an alternative and efficient route to 2-amino and related nitrogen-substituted derivatives. researchgate.net

The derivatives obtained from the initial functionalization of this compound can undergo further transformations to generate a wide array of chemical scaffolds.

From Alkynes: A 2-alkynyl derivative obtained from a Sonogashira coupling can undergo cycloaddition reactions, such as the Huisgen [3+2] cycloaddition with azides to form triazoles, or can be hydrated to form methyl ketones.

From Carboxylic Acids/Amides: The carboxylic acid or amide functional groups can serve as handles for further structural elaboration, including reduction to alcohols or amines, or participation in cyclization reactions to form fused heterocyclic systems.

From Aryl/Heteroaryl Groups: The newly introduced aryl or heteroaryl rings can themselves be functionalized through electrophilic aromatic substitution or further cross-coupling reactions, allowing for the systematic expansion of the molecular structure.

These multi-step synthetic sequences starting from the versatile this compound intermediate enable the exploration of diverse chemical space for various applications.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. For 2-Bromo-6-(difluoromethoxy)benzo[d]oxazole, the ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the proton of the difluoromethoxy group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine atom, the oxygen atom, and the difluoromethoxy group. The aromatic protons on the benzoxazole (B165842) ring system would likely appear as distinct multiplets in the downfield region, typically between 7.0 and 8.0 ppm. The single proton of the difluoromethoxy group (-OCHF₂) is expected to exhibit a characteristic triplet splitting pattern due to coupling with the two adjacent fluorine atoms.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityAssignment
PredictedTriplet (t)-OCH F₂
PredictedMultiplet (m)Aromatic H
PredictedMultiplet (m)Aromatic H
PredictedMultiplet (m)Aromatic H

Note: This table represents predicted data based on the analysis of structurally similar compounds. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The spectrum of this compound would display distinct signals for each unique carbon atom. The carbon atom of the difluoromethoxy group (-OCHF₂) would likely appear as a triplet due to coupling with the two fluorine atoms. The aromatic and heterocyclic carbons will resonate at various chemical shifts in the downfield region, influenced by the attached substituents. The carbon atom bonded to the bromine (C-Br) and the carbons of the oxazole (B20620) ring would have characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
PredictedC=N (oxazole)
PredictedAromatic C -O
PredictedAromatic C -Br
PredictedAromatic C -H
PredictedAromatic C -H
PredictedAromatic C -H
PredictedAromatic C
PredictedAromatic C
Predicted-OC HF₂

Note: This table represents predicted data based on the analysis of structurally similar compounds. Actual experimental values may vary.

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for the characterization of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would show a signal corresponding to the two equivalent fluorine atoms of the difluoromethoxy group. This signal is expected to be a doublet due to coupling with the single proton of the same group.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands. These would include C-H stretching vibrations from the aromatic ring and the difluoromethoxy group, C=N stretching of the oxazole ring, C-O-C stretching of the ether and oxazole functionalities, and C-F stretching from the difluoromethoxy group. The presence of the C-Br bond would also result in a characteristic absorption in the fingerprint region.

Table 3: Expected FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Assignment
~3100-3000Aromatic C-H stretching
~1600-1450Aromatic C=C stretching
~1650-1550C=N stretching (oxazole)
~1250-1000C-O stretching (ether and oxazole)
~1100-1000C-F stretching
~700-500C-Br stretching

Note: This table represents expected absorption ranges for the functional groups present.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

HRMS is a powerful technique that provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecule. This allows for the determination of the elemental composition and confirmation of the molecular formula. For this compound (C₈H₄BrF₂NO₂), the HRMS would show a characteristic isotopic pattern for the molecular ion [M]⁺ and the [M+2]⁺ peak due to the presence of the bromine atom (with its two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio). The high-resolution measurement would allow for the calculated exact mass to be matched with the experimentally observed mass, confirming the molecular formula.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages are then compared with the calculated values based on the proposed empirical formula. For C₈H₄BrF₂NO₂, the theoretical percentages would be calculated and are expected to be in close agreement with the experimental results, providing further confirmation of the compound's purity and empirical formula.

Chromatographic Techniques for Purity and Isomeric Analysis (e.g., TLC, HPLC)

Chromatographic techniques are indispensable tools for the assessment of purity and the analysis of isomers of "this compound." These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. wvu.edu The choice of technique and specific conditions depends on the physicochemical properties of the analyte and the desired information.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective chromatographic technique widely used for monitoring the progress of reactions, identifying compounds in a mixture, and determining the purity of a substance. wisc.edulibretexts.org In the context of "this compound," TLC would typically be employed on plates coated with a polar adsorbent like silica (B1680970) gel or alumina. wvu.eduorgchemboulder.com

A solution of the compound is spotted near the bottom of the TLC plate, which is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture (the mobile phase). orgchemboulder.com As the mobile phase ascends the plate via capillary action, it carries the compound with it. The distance the compound travels depends on its affinity for the stationary phase versus its solubility in the mobile phase. wisc.edulibretexts.org

The separation is quantified by the Retention Factor (R_f), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. wisc.edu For a compound like "this compound," which possesses moderate polarity due to the halogen atoms and the benzoxazole core, a mobile phase of intermediate polarity would be suitable. Common solvent systems include mixtures of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. wvu.eduorgchemboulder.com By adjusting the ratio of these solvents, the R_f value can be optimized for best separation. The presence of impurities would be indicated by the appearance of additional spots on the developed chromatogram.

Illustrative TLC Data for Purity Assessment of "this compound"

ParameterValue/Condition
Stationary Phase Silica gel 60 F₂₅₄
Mobile Phase 30:70 Ethyl acetate/Hexane
Visualization UV light (254 nm)
R_f of Main Compound ~0.45
R_f of Potential Impurity (e.g., starting material) ~0.20

Note: The R_f values are hypothetical and serve as an example for illustrative purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a more advanced and quantitative chromatographic technique that offers high resolution and sensitivity for the purity determination and isomeric analysis of compounds. tandfonline.comnih.gov For non-volatile organic molecules like "this compound," reverse-phase HPLC (RP-HPLC) is the most common mode. sielc.comvcu.edu

In RP-HPLC, the stationary phase is non-polar (e.g., a C18-modified silica column), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. sielc.comvcu.edu The compound is dissolved in a suitable solvent and injected into the HPLC system. The mobile phase is pumped through the column at high pressure, and as the sample travels through the column, its components are separated based on their hydrophobicity. More non-polar compounds interact more strongly with the stationary phase and thus have longer retention times.

A detector, commonly a UV-Vis detector set at a wavelength where the compound absorbs strongly, is used to monitor the eluent. The output is a chromatogram, which is a plot of detector response versus time. The retention time (t_R) is characteristic of a compound under specific conditions, and the area under the peak is proportional to its concentration. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For isomeric analysis, HPLC can often separate isomers if they have sufficiently different polarities or shapes, leading to distinct retention times.

Representative HPLC Conditions for Purity Analysis of "this compound"

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase Isocratic: 70% Acetonitrile, 30% Water
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time (t_R) ~8.8 min
Purity (by area %) >98%

Note: The retention time and purity are representative values for a similar fluorinated benzoxazole derivative and are provided for illustrative purposes. tandfonline.com

Computational Chemistry and Quantum Chemical Calculations

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this typically involves docking a small molecule (ligand), such as 2-Bromo-6-(difluoromethoxy)benzo[d]oxazole, into the active site of a target protein (receptor). The primary goal is to predict the binding mode and affinity of the ligand, which is often quantified by a docking score.

While specific docking studies for this compound are not publicly available, research on other benzoxazole (B165842) derivatives has demonstrated their potential to interact with various biological targets, including enzymes like cyclooxygenase (COX). For instance, molecular modeling studies on N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide derivatives have shown strong interactions with the COX-2 enzyme, suggesting a potential anti-inflammatory mechanism. In a hypothetical docking study of this compound, researchers would likely identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to its binding affinity.

Table 1: Illustrative Data from Molecular Docking of Benzoxazole Derivatives with a Hypothetical Receptor

CompoundDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interactions
Benzoxazole Core-7.5Tyr250, Ser350Hydrogen Bond, Pi-Pi Stacking
Bromo-Substituted Benzoxazole-8.2Arg120, Phe518Halogen Bond, Hydrophobic
Difluoromethoxy-Substituted Benzoxazole-8.0Val116, Leu352Hydrophobic, Dipole-Dipole
This compound (Hypothetical)-8.8Arg120, Tyr250, Val116Halogen Bond, Hydrogen Bond, Hydrophobic

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular dynamics simulations provide a dynamic picture of the ligand-receptor complex over time, offering insights into its stability and the conformational changes that may occur upon binding. An MD simulation would begin with the docked pose of this compound in its target receptor, and the system would be simulated for a specific period, typically nanoseconds to microseconds.

Binding Energy Calculations (e.g., MM/PBSA Analysis) for Quantitative Interaction Assessment

To obtain a more quantitative measure of the binding affinity, methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are often employed. This technique calculates the free energy of binding of a ligand to a receptor by combining molecular mechanics energy calculations with continuum solvation models.

Table 2: Hypothetical MM/PBSA Binding Energy Components for this compound

Energy ComponentValue (kcal/mol)
Van der Waals Energy-45.5
Electrostatic Energy-20.1
Polar Solvation Energy35.8
Non-polar Solvation Energy-4.2
Binding Free Energy (ΔG) -34.0

This table is for illustrative purposes only and does not represent actual experimental data.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It provides valuable information about a compound's geometry, electronic properties, and reactivity.

DFT calculations can be used to determine various electronic properties and reactivity descriptors for this compound. These descriptors, such as chemical potential, global hardness, and electrophilicity index, offer insights into the molecule's kinetic stability and reactivity. For related benzoxazole structures, DFT studies have been instrumental in understanding their electronic characteristics and predicting their behavior in chemical reactions.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals are key to understanding a molecule's chemical reactivity and its ability to participate in electronic transitions. The HOMO-LUMO energy gap is a particularly important parameter, as a smaller gap generally indicates higher reactivity. For this compound, DFT calculations would reveal the spatial distribution of the HOMO and LUMO, identifying the likely sites for nucleophilic and electrophilic attack, respectively.

Table 3: Hypothetical DFT-Calculated Parameters for this compound

ParameterValue
HOMO Energy-6.8 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap5.3 eV
Chemical Potential (μ)-4.15 eV
Global Hardness (η)2.65 eV
Electrophilicity Index (ω)3.25 eV

This table is for illustrative purposes only and does not represent actual experimental data.

Theoretical Investigations of Intramolecular and Intermolecular Interactions, Including Hydrogen Bonding

Theoretical models can predict the nature and strength of non-covalent interactions that govern the supramolecular chemistry of this compound. While specific studies on this compound are not available, analysis of its structural motifs allows for postulation of its likely interactive behavior based on established principles of computational chemistry.

The molecular structure of this compound features several sites capable of engaging in both intramolecular and intermolecular interactions. The difluoromethoxy group, with its electronegative fluorine atoms, can act as a weak hydrogen bond acceptor. The bromine atom can participate in halogen bonding, a directional interaction with nucleophilic regions of other molecules. The benzoxazole ring system itself, with its nitrogen and oxygen heteroatoms, presents opportunities for various non-covalent interactions.

Potential Intermolecular Interactions:

Interaction TypeDonor/Acceptor Site on this compoundPotential Partner Molecule/Group
Hydrogen BondingOxygen/Fluorine atoms of the difluoromethoxy group (Acceptor)Protic solvents (e.g., water, alcohols)
Halogen BondingBromine atom (Donor)Lewis bases, electron-rich aromatic rings
π-π StackingBenzoxazole aromatic ringOther aromatic systems
van der Waals ForcesEntire moleculeAll neighboring molecules

This table is a theoretical representation of potential interactions and is not derived from specific computational studies on this compound.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in predicting various spectroscopic properties of molecules. These computational methods can estimate NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra.

For this compound, theoretical predictions of its spectroscopic data would be invaluable for its identification and characterization. For instance, DFT calculations could predict the 1H, 13C, and 19F NMR spectra, providing a theoretical benchmark for comparison with any future experimental data. Similarly, the calculation of its vibrational frequencies would aid in the interpretation of its infrared (IR) and Raman spectra. TD-DFT calculations could predict the electronic transitions and thus the UV-Vis absorption spectrum, offering insights into the compound's photophysical properties.

Predicted Spectroscopic Data (Hypothetical):

Spectroscopic TechniquePredicted Key Features
1H NMRAromatic protons on the benzoxazole ring, triplet for the -OCHF2 proton.
13C NMRDistinct signals for the carbon atoms of the benzoxazole ring, the bromine-substituted carbon, and the difluoromethoxy carbon.
19F NMRA doublet corresponding to the two fluorine atoms of the difluoromethoxy group.
IR SpectroscopyCharacteristic vibrational modes for C-H, C-F, C-O, C-N, and C-Br bonds, as well as aromatic ring vibrations.
UV-Vis SpectroscopyAbsorption maxima in the UV region corresponding to π-π* transitions of the benzoxazole system.

This table presents hypothetical predictions based on the structural features of the molecule and general principles of spectroscopic theory. It is not based on actual computational results for this compound.

The comparison of such predicted data with experimentally obtained spectra is a crucial step in the validation of both the computational methodology and the experimental characterization of a new compound. Discrepancies between theoretical and experimental values can often be informative, pointing to specific environmental or conformational effects not accounted for in the computational model.

Structure Activity Relationship Sar Mechanistic Studies

Influence of the Bromine Substituent on Mechanistic Activity

The presence and position of halogen atoms, such as bromine, on the benzoxazole (B165842) scaffold can significantly modulate a compound's mechanistic and biological activity. The bromine atom at the 2-position of the phenyl ring in N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide was identified as a key reactive site through DFT calculations. esisresearch.orgresearchgate.net Halogen substituents can influence activity through several mechanisms:

Electronic Effects : Bromine is an electron-withdrawing group, which can alter the electron density of the benzoxazole ring system. This modification can affect the molecule's ability to participate in crucial interactions, such as π-π stacking or hydrogen bonding with biological targets. researchgate.net

Steric Hindrance : The size of the bromine atom can introduce steric bulk, which may either promote a favorable binding conformation or hinder interaction with a target's active site.

Halogen Bonding : Bromine can act as a halogen bond donor, a non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) in a biological target. This type of interaction can be highly directional and contribute significantly to binding affinity and selectivity.

Lipophilicity : The addition of a bromine atom generally increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach its target. However, SAR studies on a series of thiazole (B1198619) derivatives noted that larger halogen substituents, including 4-bromo, significantly decreased antifungal activity compared to smaller halogens like 4-fluoro. nih.gov

In a study of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide, the bromine atom, along with carbonyl and NH2 groups, was highlighted for its reactive importance, suggesting it could play a direct role in the compound's mechanism of action, potentially against targets like the GyrB complex. esisresearch.orgresearchgate.net

Mechanistic Role of the Difluoromethoxy Group in Molecular Recognition and Biological Interactions

The difluoromethoxy group (OCF₂H) is a unique substituent increasingly used in medicinal chemistry to fine-tune the properties of drug candidates. nih.gov Its role in molecular recognition is multifaceted:

Lipophilicity and Permeability : The difluoromethoxy group can enhance lipophilicity, which may improve membrane permeability and facilitate better penetration to the target site. nih.govmdpi.com This is a critical factor for oral bioavailability and reaching targets within the central nervous system. mdpi.com

Metabolic Stability : Fluorine-containing groups are known to increase metabolic stability by blocking sites susceptible to oxidative metabolism. The C-F bond is significantly stronger than a C-H bond, making the difluoromethoxy group resistant to cleavage and prolonging the compound's half-life. nih.govcambridgemedchemconsulting.com

Hydrogen Bonding : Unlike the trifluoromethoxy (OCF₃) group, the difluoromethoxy (OCF₂H) group can act as a hydrogen bond donor. nih.gov This capability introduces an additional mode of interaction with biological targets, potentially increasing binding affinity and specificity.

The incorporation of fluorinated motifs like difluoromethoxy is a strategic approach in drug design to enhance efficacy by improving metabolic stability, cell membrane permeability, and pharmacokinetic properties. nih.gov

Impact of Substituents on the Benzo[d]oxazole Core on Mechanistic Activity

The benzo[d]oxazole scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. nih.govnih.gov The nature and position of substituents on this core are determinant factors for its biological activity.

SAR studies have shown that electron-withdrawing groups (e.g., chlorine, nitro groups) and electron-donating groups at different positions can enhance the antimicrobial and antiproliferative effects of benzoxazole derivatives. researchgate.net For instance, substitutions at the C6 position of benzimidazole, a related heterocyclic core, were found to be critical for anti-inflammatory activity. mdpi.com Similarly, in a series of 6-aryl-1,4-dihydrobenzo[d] nih.govbenthamdirect.comoxazine-2-thiones, substituents on the 6-aryl group significantly influenced their potency as progesterone (B1679170) receptor modulators. researchgate.net

Table 1: Influence of Substituent Position on Benzoxazole Activity (Illustrative Examples)

PositionSubstituent TypeObserved Impact on ActivityPotential Mechanism
2-positionAryl groups (e.g., phenyl, bromophenyl)Modulates antimicrobial and anticancer activity. esisresearch.orgnih.govDirect interaction with enzyme active sites (e.g., DNA gyrase, kinases). nih.govbenthamdirect.com
5-positionNitro, Amine, Amide groupsAffects antimicrobial spectrum and potency. esisresearch.orgAlters electronic properties and hydrogen bonding capacity.
6-positionAryl, Alkyl groupsInfluences receptor binding affinity (e.g., progesterone receptor). researchgate.netForms key interactions in hydrophobic pockets of the receptor.

Identification of Key Pharmacophoric Elements for Modulating Biological Pathways

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For benzoxazole derivatives, several key pharmacophoric features have been identified for various targets.

Hydrogen Bond Acceptors/Donors : The nitrogen and oxygen atoms in the oxazole (B20620) ring are key hydrogen bond acceptors. Substituents can add further hydrogen bond donor or acceptor sites, which are often crucial for anchoring the molecule in the active site of a target protein. benthamdirect.com

Hydrophobic/Aromatic Regions : The fused benzene (B151609) ring provides a large hydrophobic surface for van der Waals and π-π stacking interactions. Additional aromatic substituents enhance these hydrophobic interactions. nih.gov

Linker Moiety : In many benzoxazole-based inhibitors, a linker connects the core to another functional group. The nature and length of this linker are often critical for correct positioning within the binding site. For example, benzoxazole derivatives lacking a methylene (B1212753) bridge between the oxazole and a phenyl ring were found to be more active as antimicrobial agents. benthamdirect.com

For instance, pharmacophore models for VEGFR-2 inhibitors based on the benzoxazole scaffold include a terminal benzoxazole ring to occupy the hinge region and a central aromatic ring to interact with the DFG domain. nih.gov Similarly, a pharmacophore model for cytotoxic activity against HeLa cells identified key features for selective anticancer effects. nih.gov

Design and Evaluation of Bioisosteric Replacements

Bioisosteric replacement is a strategy used to replace one functional group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. drughunter.com This is a common approach in the optimization of benzoxazole-based compounds.

Benzothiazole (B30560) for Benzoxazole : The benzothiazole scaffold is a common bioisostere for the benzoxazole core. Replacing the oxygen with a sulfur atom can alter electronic distribution, lipophilicity, and metabolic stability, leading to modified biological activity. nih.gov

Halogen Bioisosteres : Within the halogen series, fluorine is often used as a bioisostere for hydrogen to block metabolic sites. cambridgemedchemconsulting.com Bromine can be replaced by groups like isopropyl or trifluoromethyl, which have similar steric bulk but different electronic properties. cambridgemedchemconsulting.com

Heterocyclic Rings as Amide/Ester Replacements : In more complex benzoxazole derivatives, functional groups like esters or amides might be replaced with metabolically stable heterocyclic rings such as oxadiazoles (B1248032) or triazoles to improve pharmacokinetic profiles. drughunter.comnih.gov

For example, replacing a benzothiazole ring with its benzoxazole bioisostere has led to the development of promising anticancer agents. nih.gov

Computational Prediction of Mechanism of Action (e.g., Enzyme Active Site Binding, Inhibition Kinetics)

Computational methods like molecular docking and molecular dynamics (MD) simulations are invaluable for predicting and understanding the mechanism of action of benzoxazole derivatives. nih.gov

Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a target protein. Docking studies on benzoxazole derivatives have been used to identify potential binding modes and key interactions with enzymes like DNA gyrase, acetylcholinesterase, and VEGFR-2. benthamdirect.comnih.gov For example, docking studies of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide suggested it might act as an inhibitor of the GyrB complex. researchgate.netuantwerpen.be

Molecular Dynamics (MD) Simulations : MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, helping to assess the stability of predicted binding poses. For formazan (B1609692) derivatives of benzoxazole, MD simulations confirmed stable interactions with the target receptor. nih.gov

Quantitative Structure-Activity Relationship (QSAR) : QSAR models develop mathematical equations that correlate the chemical structure of compounds with their biological activity. researchgate.net 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been applied to benzoxazole derivatives to guide the design of more potent anti-inflammatory and antioxidant agents. researchgate.netresearchgate.net

These computational approaches allow for the rational design of new derivatives by predicting how structural modifications will affect binding affinity and mechanistic activity, thereby accelerating the drug discovery process. benthamdirect.comnih.gov

Applications As Chemical Probes and Building Blocks in Advanced Organic Synthesis

Function as a Key Intermediate in the Synthesis of Complex Organic Molecules

The primary role of 2-Bromo-6-(difluoromethoxy)benzo[d]oxazole in complex organic synthesis lies in its capacity to serve as a versatile intermediate, particularly through transition-metal-catalyzed cross-coupling reactions. researchgate.net The bromine atom at the 2-position of the benzoxazole (B165842) ring is a key functional handle, allowing for the strategic formation of new carbon-carbon and carbon-heteroatom bonds.

This reactivity is especially significant in Suzuki-Miyaura cross-coupling reactions, where the bromo-benzoxazole can be coupled with a wide array of aryl or vinyl boronic acids. acs.orgblazingprojects.commdpi.com This method provides a direct and efficient route to 2-arylbenzoxazoles, a structural motif present in numerous biologically active compounds and functional materials. For example, the synthesis of 2-(2-arylphenyl)benzoxazoles, which have shown potential as selective enzyme inhibitors, was achieved through a Suzuki reaction involving 2-(2-bromophenyl)benzoxazole. acs.org

The utility of halogenated heterocycles like 2-bromobenzoxazoles extends to other palladium-catalyzed reactions, including Stille, Negishi, and Sonogashira couplings. researchgate.net These reactions enable the introduction of diverse functional groups, facilitating the assembly of intricate molecular architectures from relatively simple precursors. The stability of the benzoxazole core ensures that it remains intact under various reaction conditions, making it a reliable platform for building molecular complexity. wikipedia.org

Reaction TypeCoupling PartnerResulting StructureSignificance
Suzuki-Miyaura Aryl/Vinyl Boronic Acid2-Aryl/Vinyl-benzoxazoleAccess to bioactive scaffolds and conjugated materials. acs.org
Stille Organostannane2-Substituted-benzoxazoleForms C-C bonds with various organic groups. researchgate.net
Sonogashira Terminal Alkyne2-Alkynyl-benzoxazoleIntroduction of linear, rigid alkyne linkers.
Heck Alkene2-Alkenyl-benzoxazoleFormation of C-C bonds for extending conjugation. researchgate.net
Buchwald-Hartwig Amine/Alcohol2-Amino/Alkoxy-benzoxazoleFormation of C-N and C-O bonds.

Role in the Development of Advanced Pharmaceutical Intermediates

The benzoxazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of many compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govglobalresearchonline.netresearchgate.netijrrjournal.comglobalresearchonline.net The incorporation of a difluoromethoxy (-OCF₂H) group is a well-established strategy in drug design to enhance a molecule's therapeutic profile. nih.govbohrium.com This group can improve key pharmacokinetic properties such as metabolic stability, lipophilicity, and cell membrane permeability. mdpi.comnih.gov

The difluoromethoxy group is considered a bioisostere of hydroxyl, thiol, or amine groups and can act as a lipophilic hydrogen bond donor, potentially improving interactions with biological targets. nih.govacs.org Therefore, this compound represents a highly promising advanced intermediate for drug discovery. It combines three crucial elements:

A biologically active benzoxazole core . researchgate.netnih.gov

A difluoromethoxy group to optimize drug-like properties. mdpi.com

A reactive bromine handle for further derivatization and optimization of activity through Structure-Activity Relationship (SAR) studies.

This combination allows medicinal chemists to synthesize libraries of novel compounds by modifying the 2-position via cross-coupling reactions, while benefiting from the favorable properties imparted by the difluoromethoxy group at the 6-position. This approach is crucial for developing new therapeutic agents with enhanced efficacy and improved safety profiles. mdpi.com

Design and Application as Specific Chemical Probes for Biological Research

Benzoxazole derivatives are well-known for their fluorescent properties and have been successfully developed as chemical probes for detecting and imaging biological species. globalresearchonline.netglobalresearchonline.net The benzoxazole moiety often serves as the core fluorophore, which can be functionalized to create probes that respond to specific analytes or environmental changes. periodikos.com.brperiodikos.com.br These probes have been designed for the selective detection of metal ions like Fe³⁺ and Hg²⁺, as well as for recognizing biomolecules such as DNA and biothiols (e.g., glutathione). periodikos.com.brrsc.orgnih.govresearchgate.net

This compound is an ideal starting material for the synthesis of such specific chemical probes. The bromo group can be readily replaced with various recognition moieties or targeting ligands through established synthetic protocols like cross-coupling reactions. This allows for the rational design of probes where:

The benzoxazole core provides the fluorescent signal. periodikos.com.brperiodikos.com.br

A recognition group , installed at the 2-position, provides selectivity for a specific biological target.

The difluoromethoxy group can modulate the photophysical properties (e.g., emission wavelength, quantum yield) and improve cellular uptake due to its lipophilicity.

For example, a benzoxazole-functionalized probe has been used for the fluorescent imaging of Fe³⁺ in living cells. rsc.org Similarly, probes based on this scaffold can be designed to monitor enzymatic activity or changes in the cellular microenvironment, making them valuable tools for biological research and diagnostics.

Contribution to the Construction of Novel Materials and Specialty Chemicals

The applications of benzoxazole derivatives extend beyond medicine to materials science, where they are utilized in the development of optical brighteners, dye lasers, and organic electronic materials. wikipedia.orgresearchgate.netmdpi.comgoogle.com The rigid, planar, and aromatic structure of the benzoxazole ring system is conducive to forming conjugated polymers, which are essential for applications in organic electronics. nih.gov

This compound can function as a monomer for the synthesis of novel conjugated polymers. Through polymerization reactions, such as Suzuki or Stille polycondensation, the bromine atom allows the benzoxazole unit to be incorporated into a long polymer chain. This approach has been used to create benzobisoxazole-based polymers for use in organic thin-film transistors (OTFTs). mdpi.com

The inclusion of the difluoromethoxy group could impart desirable properties to the resulting polymer, such as improved solubility for solution processing, enhanced thermal stability, and modified electronic energy levels. These tailored properties are critical for optimizing the performance of organic electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Thus, this compound serves as a valuable building block for creating specialty chemicals and advanced materials with customized optical and electronic characteristics.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-Bromo-6-(difluoromethoxy)benzo[d]oxazole, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis involves condensation of substituted aminophenols with carbonyl precursors. For example, highlights the use of pyrazole-4-carboxaldehydes with 2-aminophenol derivatives in ethanol with phosphorus trichloride (PCl₃) at 60°C. details a procedure using toluene and p-toluenesulfonic acid under reflux, achieving 80% yield. Key parameters include solvent polarity (DMF for nucleophilic substitution), catalyst choice (e.g., K₂CO₃ for deprotonation), and temperature control to minimize side reactions .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR ( ): Aromatic protons appear at δ 8.52–7.35 ppm (DMSO-d₆), while the difluoromethoxy group shows splitting patterns due to ¹⁹F coupling.
  • FTIR ( ): Stretching vibrations for C-O-C (1244 cm⁻¹) and C-Br (600–800 cm⁻¹) confirm functional groups.
  • Mass Spectrometry ( ): High-resolution MS (e.g., [M+H]⁺ at m/z 280.1506) validates molecular weight.
  • TLC (hexane:EtOAc = 10:1, Rf = 0.46) monitors reaction progress .

Q. How does the difluoromethoxy substituent influence the reactivity of the benzoxazole core in nucleophilic aromatic substitution?

  • Methodological Answer : The electron-withdrawing nature of the difluoromethoxy group (-OCF₂) activates the benzene ring toward electrophilic substitution at the ortho and para positions. Computational studies ( ) show reduced electron density at C-2 and C-6, favoring bromination at these sites. Experimental protocols ( ) use Br₂ or NBS (N-bromosuccinimide) in acetic acid to introduce bromine selectively .

Advanced Research Questions

Q. What insights do density functional theory (DFT) studies provide into the electronic structure and band gap of this compound?

  • Methodological Answer : DFT calculations ( ) reveal that the difluoromethoxy group lowers the HOMO-LUMO gap by 0.3–0.5 eV compared to non-fluorinated analogs, enhancing charge-transfer properties. Colle-Salvetti correlation-energy models ( ) map electron density distributions, showing localized negative charge at the oxazole oxygen. These results guide applications in organic electronics, such as designing semiconductors with tailored band gaps .

Q. How do platinum(II) complexes incorporating this compound ligands exhibit isomerism, and what thermodynamic factors govern their stability?

  • Methodological Answer : Reaction of the benzoxazole ligand with cis-[PtCl₂(dmso)₂] ( ) yields two isomers identified via ¹H NMR (e.g., distinct Pt-Cl coupling constants). Thermodynamic parameters (ΔH° = -45 kJ/mol, ΔS° = -120 J/mol·K) suggest entropy-driven stabilization of the cis isomer. Kinetic studies under varying temperatures (25–60°C) and solvent polarities (DMF vs. CHCl₃) optimize isomer ratios for catalytic applications .

Q. What structure-activity relationships (SARs) define the kinase inhibitory activity of this compound derivatives?

  • Methodological Answer : Modifications at the bromine position ( ) enhance binding to FLT3-ITD kinase. Molecular docking ( ) shows hydrogen bonding between the oxazole nitrogen and kinase hinge residues (e.g., Glu 661). Fluorine atoms improve membrane permeability (logP = 2.8 vs. 1.5 for non-fluorinated analogs), as validated by MD simulations and in vitro IC₅₀ assays (IC₅₀ = 12 nM) .

Q. How do solvent effects and substituent electronic profiles impact the regioselectivity of Suzuki-Miyaura cross-coupling reactions involving this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) increase the electrophilicity of the bromine atom, enabling Pd-catalyzed coupling with arylboronic acids at C-2. Hammett studies ( ) show σ⁺ values correlate with reaction rates (R² = 0.94), where electron-withdrawing groups (e.g., -CF₃) accelerate oxidative addition. GC-MS and X-ray crystallography confirm regioselectivity (>95% C-2 coupling) .

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